5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
[5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36BClN2O2Si/c1-14(2)29(15(3)4,16(5)6)26-12-11-17-19(18(24)13-25-20(17)26)23-27-21(7,8)22(9,10)28-23/h11-16H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKUECRBPCPNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2Cl)[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36BClN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670158 | |
| Record name | 5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072152-34-1 | |
| Record name | 5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, structural characteristics, and relevant case studies that highlight its significance.
- Molecular Formula : C22H36BClN2O2Si
- Molecular Weight : 434.88 g/mol
- CAS Number : 1045857-94-0
The compound is designed to act as a protein degrader building block. Its structure incorporates a dioxaborolane moiety that can facilitate interactions with biological targets through the formation of covalent bonds. This property is particularly relevant in the context of targeted degradation of proteins involved in various diseases, including cancer.
Target Proteins and Pathways
Research indicates that this compound may interact with specific E3 ubiquitin ligases, which are crucial for the ubiquitin-proteasome system that regulates protein degradation. This interaction could lead to the selective degradation of oncoproteins or other disease-related proteins.
Case Studies
- Cancer Research : In a study focusing on breast and prostate cancer models, compounds similar to 5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine demonstrated significant efficacy in reducing tumor growth by promoting the degradation of androgen receptors and estrogen receptors involved in tumor progression .
- Fluorescence Chemosensors : Related compounds have been synthesized as effective one-photon and two-photon fluorescence chemosensors for detecting fluoride anions. These studies highlight the versatility of the pyrrolo[2,3-b]pyridine scaffold in developing sensors for biological applications .
Toxicity and Safety Profile
The compound is classified as an irritant and should be handled with care in laboratory settings. Safety data sheets recommend storage at room temperature away from light and moisture .
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Weight | 434.88 g/mol |
| CAS Number | 1045857-94-0 |
| Biological Activity | Protein degradation |
| Toxicity | Irritant |
Scientific Research Applications
Medicinal Chemistry
The pyrrolo[2,3-b]pyridine scaffold has been recognized for its diverse pharmacological activities. Research indicates that derivatives of this compound exhibit:
- Anticonvulsant Activity : Potential use in treating epilepsy and other seizure disorders.
- Anticancer Properties : Studies have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in models of chronic inflammatory diseases.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacterial strains, making them candidates for developing new antibiotics .
Organic Synthesis
The incorporation of boron into organic molecules is crucial for:
- Cross-Coupling Reactions : The boron moiety allows for Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds essential in synthesizing complex organic molecules.
- Functionalization of Aromatic Compounds : The compound can serve as a versatile building block for further modifications to produce various functionalized derivatives .
Case Study 1: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry explored the synthesis of pyrrolo[2,3-b]pyridine derivatives and their anticancer properties. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the boron-containing moiety in increasing bioavailability and target specificity .
Case Study 2: Antimicrobial Properties
Research detailed in Medicinal Chemistry Communications investigated a series of pyrrolo[2,3-b]pyridine derivatives with a focus on their antimicrobial activity. The findings revealed that compounds with specific substitutions exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in drug development aimed at combating antibiotic resistance .
Summary Table of Applications
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C22H36BClN2O2Si
- Molecular Weight : 434.88 g/mol
- CAS No.: 1072152-34-1 .
Structural Features :
- Core Structure : Pyrrolo[2,3-b]pyridine scaffold, a privileged heterocycle in medicinal chemistry.
- Key Substituents :
- Chlorine at position 5: Enhances electrophilicity and directs cross-coupling reactions.
- Boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4: Enables Suzuki-Miyaura couplings for biaryl synthesis .
- Triisopropylsilyl (TIPS) group at position 1: Protects the nitrogen, improving solubility and stability .
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Electronic and Steric Effects
- Chloro vs. Trifluoromethyl :
- TIPS Group : Consistently provides steric protection across analogs, preventing undesired side reactions .
Research Findings and Trends
- Structural-Activity Relationships (SAR) : Substitution at position 5 (Cl, CF3, F) significantly impacts bioactivity. For example, CF3 derivatives show enhanced binding to 5-HT receptors .
- NMR Analysis : Substituents alter chemical shifts in regions A (positions 39–44) and B (29–36), as seen in . Chlorine induces downfield shifts compared to methoxy groups .
- Stability: TIPS protection mitigates decomposition observed in unprotected analogs (e.g., rapid degradation of 3-amino intermediates in ) .
Preparation Methods
Halogenation
- Step : Introduce a halogen (e.g., chlorine) onto the pyrrolo[2,3-b]pyridine ring.
- Reagents : Chlorine or a chlorinating agent like N-chlorosuccinimide.
- Conditions : Typically performed in a solvent like dichloromethane or acetonitrile.
Silylation
- Step : Protect the nitrogen atom with a triisopropylsilyl group.
- Reagents : Triisopropylsilyl chloride and a base like triethylamine.
- Conditions : Often carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane.
Borylation
- Step : Introduce the tetramethyl-1,3,2-dioxaborolan-2-yl group onto the ring.
- Reagents : Pinacolborane and a palladium catalyst (e.g., palladium diacetate) with a ligand.
- Conditions : Typically performed under inert conditions in a solvent like THF or dioxane.
Detailed Synthesis Steps
Given the lack of specific synthesis details for the exact compound, a hypothetical approach based on general organic synthesis principles is outlined below:
Step 1: Halogenation
| Reagent | Quantity | Conditions |
|---|---|---|
| N-Chlorosuccinimide | 1.1 equiv | CH2Cl2, 0°C to rt, 2h |
Step 2: Silylation
| Reagent | Quantity | Conditions |
|---|---|---|
| Triisopropylsilyl chloride | 1.1 equiv | THF, Et3N, 0°C to rt, 1h |
Step 3: Borylation
| Reagent | Quantity | Conditions |
|---|---|---|
| Pinacolborane | 1.5 equiv | THF, Pd(OAc)2, ligand, reflux, 5h |
Purification and Characterization
- Purification : Column chromatography using silica gel with a suitable solvent system (e.g., hexane/ethyl acetate).
- Characterization : NMR spectroscopy (1H and 13C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Chloro-4-boronic ester pyrrolo[2,3-b]pyridine derivatives?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides (e.g., 5-bromo-pyrrolo[2,3-b]pyridine derivatives) and boronic acids/esters. Base conditions (e.g., K₂CO₃ in toluene/EtOH/H₂O at 90–105°C) are critical for efficient coupling .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester. Purification via silica gel chromatography with dichloromethane/ethyl acetate (90:10) yields high-purity products .
Q. How is the triisopropylsilyl (TIPS) group utilized in protecting reactive sites during synthesis?
- Methodology : The TIPS group acts as a protecting agent for the pyrrole nitrogen. For example, NaH in THF is used to deprotonate the NH group, followed by reaction with triisopropylsilyl chloride (TIPS-Cl). Deprotection is achieved under mild basic conditions (e.g., KOH in ethanol at 80°C) to regenerate the NH group without disrupting the boronic ester .
- Data Insight : TIPS protection improves solubility in non-polar solvents, facilitating intermediate isolation and characterization .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm regiochemistry and purity. For example, characteristic peaks for the pyrrolo[2,3-b]pyridine core appear at δ 8.5–9.0 ppm (aromatic protons), while the TIPS group shows signals at δ 1.0–1.5 ppm (isopropyl CH₃) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₃₅BClN₂O₂Si: 493.23) .
- HPLC : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions with this compound?
- Methodology : Steric hindrance from the TIPS group directs coupling to the less hindered C4-boronic ester site. Electronic effects are studied by substituting the pyrrolo[2,3-b]pyridine core with electron-withdrawing (e.g., Cl) or donating groups (e.g., OCH₃). For example, electron-deficient arylboronic acids (e.g., 4-CF₃-phenyl) exhibit faster coupling kinetics .
- Data Contradiction : Bulkier boronic acids (e.g., 2-naphthyl) may reduce yields due to steric clashes with the TIPS group, requiring optimized catalyst loading (e.g., 5 mol% Pd) .
Q. What strategies mitigate instability of the boronic ester under aqueous or acidic conditions?
- Methodology :
- Solvent Choice : Use polar aprotic solvents (e.g., THF, DMF) to stabilize the boronic ester. Avoid protic solvents like methanol, which accelerate hydrolysis .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) during reactions. Acidic workup (e.g., dilute HCl) should be minimized unless necessary for deprotection .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict interactions between the pyrrolo[2,3-b]pyridine core and target proteins (e.g., kinases). The boronic ester can act as a hydrogen bond acceptor .
- SAR Analysis : Compare IC₅₀ values of derivatives with substituents at C3 and C5. For example, 3-nitro derivatives show 10-fold higher activity than 3-amino analogs in kinase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
